6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a propan-2-yl group, and a trifluorophenyl group attached to a pyrazolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, propan-2-yl, and trifluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6-cyclopropyl-1-(propan-2-yl)-N-(2,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-cyclopropyl-1-(propan-2-yl)-N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trifluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H17F3N4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-propan-2-yl-N-(3,4,5-trifluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17F3N4O/c1-9(2)26-18-13(8-23-26)12(7-16(25-18)10-3-4-10)19(27)24-11-5-14(20)17(22)15(21)6-11/h5-10H,3-4H2,1-2H3,(H,24,27) |
InChI Key |
OXXNYPAFVKFHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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